
3-O-Acetylerythrodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrodiol 3-acetate can be synthesized by the acetylation of erythrodiol. The process typically involves reacting erythrodiol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the acetate ester.
Industrial Production Methods: Industrial production of erythrodiol 3-acetate often involves extraction from natural sources followed by purification. The extraction process may use solvents like ethanol or methanol, and the compound is then isolated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Erythrodiol 3-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrodiol derivatives with different functional groups.
Reduction: Reduction reactions can convert erythrodiol 3-acetate into other triterpenoid compounds.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various erythrodiol derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Erythrodiol 3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.
Mechanism of Action
The mechanism of action of erythrodiol 3-acetate involves several molecular targets and pathways:
Comparison with Similar Compounds
Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.
Uvaol: A triterpenoid alcohol with comparable biological activities.
Betulinic Acid: Known for its anticancer and anti-inflammatory effects.
Uniqueness: Erythrodiol 3-acetate is unique due to its specific molecular structure, which allows it to interact with different biological targets more effectively. Its acetylated form enhances its bioavailability and stability compared to its non-acetylated counterparts .
Properties
CAS No. |
7089-38-5 |
|---|---|
Molecular Formula |
C32H52O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(3S,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-21(34)35-26-12-13-29(6)24(28(26,4)5)11-14-31(8)25(29)10-9-22-23-19-27(2,3)15-17-32(23,20-33)18-16-30(22,31)7/h9,23-26,33H,10-20H2,1-8H3/t23-,24?,25+,26-,29-,30+,31+,32+/m0/s1 |
InChI Key |
HXBWNAVRXULPIK-HTQKRWCJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)CO)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


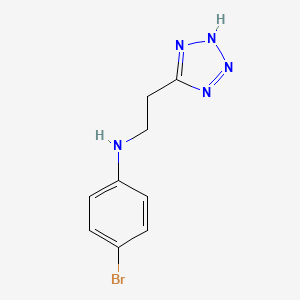
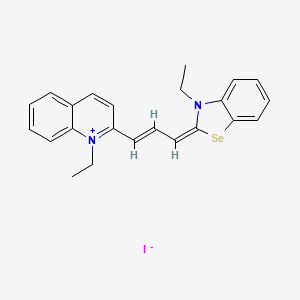
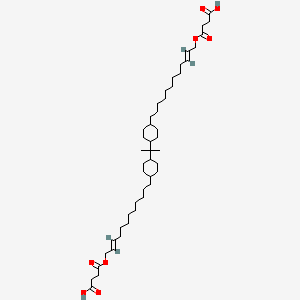
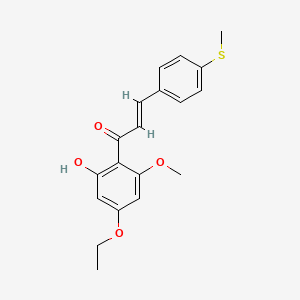
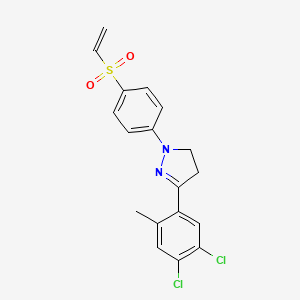
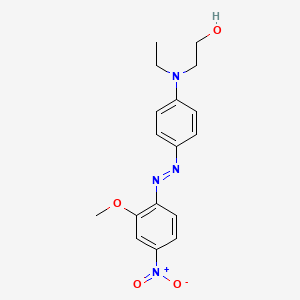
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
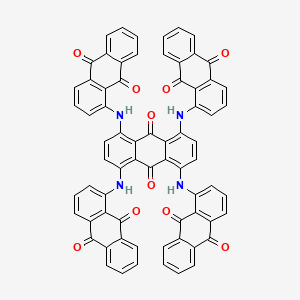
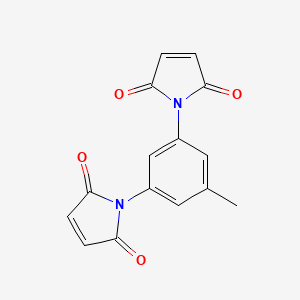
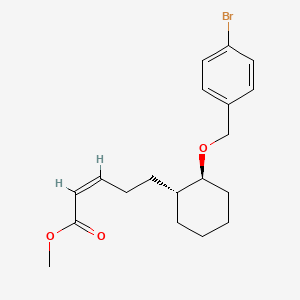

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)
